1-(Furan-2-yl)but-3-en-1-ol
Overview
Description
1-(Furan-2-yl)but-3-en-1-ol is an organic compound with the chemical formula C8H10O2. It is a colorless to pale yellow liquid with a unique taste and is flammable. This compound is insoluble in water but soluble in alcohol and ether solvents. It is widely used in organic synthesis and serves as an important intermediate in the production of various organic drugs, fragrances, and other organic compounds .
Preparation Methods
1-(Furan-2-yl)but-3-en-1-ol can be synthesized through various methods. One commonly used method involves the reaction of crotonaldehyde and furan in the presence of lithium aluminum hydride . The reaction conditions typically include:
Reactants: Crotonaldehyde and furan
Reagent: Lithium aluminum hydride
Conditions: The reaction is carried out under an inert atmosphere, usually at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Furan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: Thionyl chloride, phosphorus tribromide
Major products formed from these reactions include aldehydes, carboxylic acids, alcohols, alkanes, and halogenated derivatives.
Scientific Research Applications
1-(Furan-2-yl)but-3-en-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including drugs and fragrances.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving furan derivatives.
Industry: This compound is used in the production of fragrances, solvents, and surfactants.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)but-3-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s furan ring structure allows it to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. These reactions enable the compound to interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Furan-2-yl)but-3-en-1-ol can be compared with other similar compounds, such as:
2-Furanmethanol: This compound has a similar furan ring structure but differs in the position of the hydroxyl group.
Furfural: Another furan derivative, furfural, has an aldehyde group instead of a hydroxyl group.
5-Hydroxymethylfurfural: This compound has a hydroxymethyl group attached to the furan ring.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(furan-2-yl)but-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7,9H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKPZJIQPMRAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982708 | |
Record name | 1-(Furan-2-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6398-51-2, 64180-68-3 | |
Record name | α-2-Propen-1-yl-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6398-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC75454 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Furan-2-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Furyl)-1-buten-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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